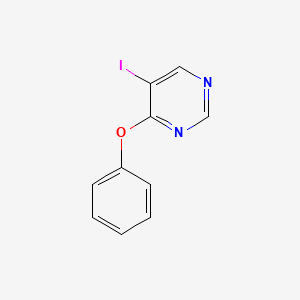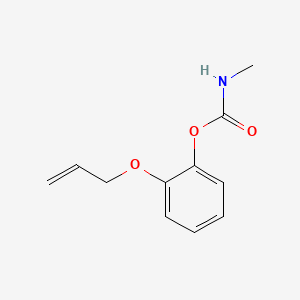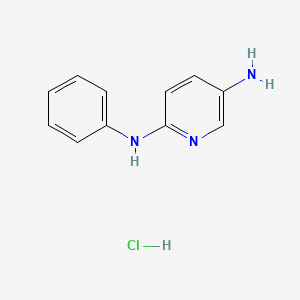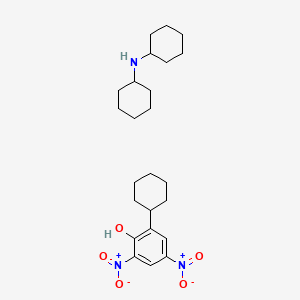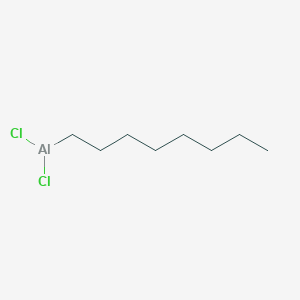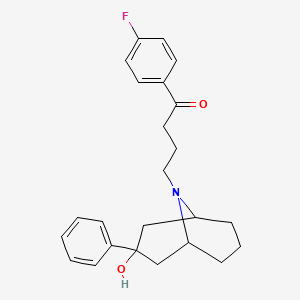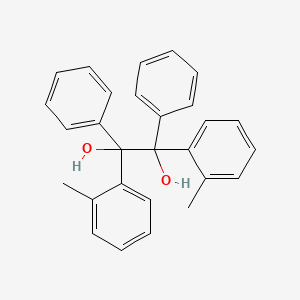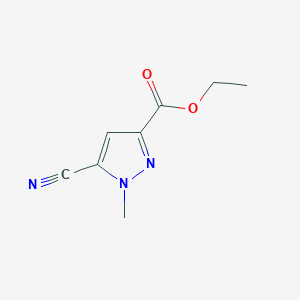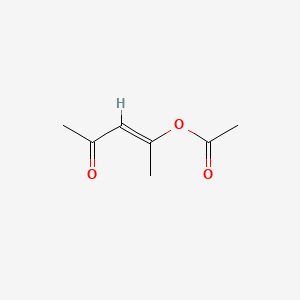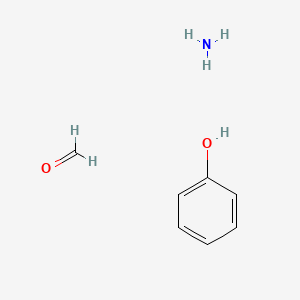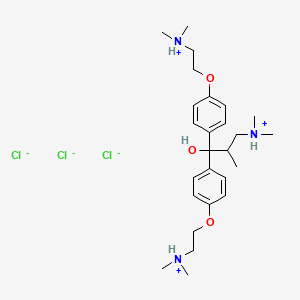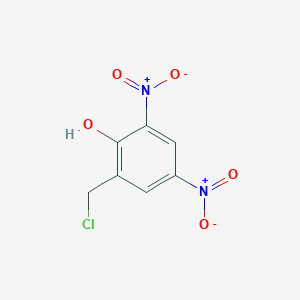
2-Chloromethyl-4,6-dinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-4,6-dinitrophenol is an organic compound with the molecular formula C7H5ClN2O5. It is a chlorinated derivative of dinitrophenol, characterized by the presence of a chloromethyl group at the 2-position and nitro groups at the 4- and 6-positions on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloromethyl-4,6-dinitrophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dinitrophenol with formaldehyde and hydrochloric acid. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloromethyl-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloromethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and related compounds.
Applications De Recherche Scientifique
2-Chloromethyl-4,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloromethyl-4,6-dinitrophenol involves its interaction with cellular components. The compound can uncouple oxidative phosphorylation by disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rate and energy expenditure. The molecular targets include enzymes involved in oxidative phosphorylation and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A related compound with similar uncoupling properties but lacks the chloromethyl group.
2-Chloro-4,6-dinitrophenol: Another chlorinated derivative with different substitution patterns.
2,4,6-Trinitrophenol: Known for its explosive properties and used in different applications.
Uniqueness
2-Chloromethyl-4,6-dinitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2534-09-0 |
|---|---|
Formule moléculaire |
C7H5ClN2O5 |
Poids moléculaire |
232.58 g/mol |
Nom IUPAC |
2-(chloromethyl)-4,6-dinitrophenol |
InChI |
InChI=1S/C7H5ClN2O5/c8-3-4-1-5(9(12)13)2-6(7(4)11)10(14)15/h1-2,11H,3H2 |
Clé InChI |
QVXSVWNNXWNZSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CCl)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


